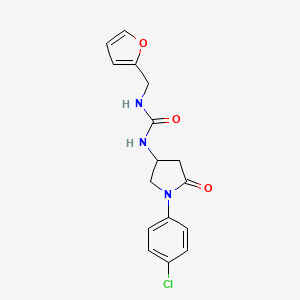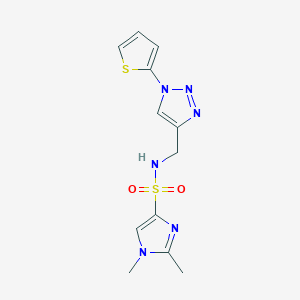
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is involved in the synthesis of complex molecules with potential therapeutic effects. For instance, research has demonstrated methodologies for synthesizing 2,4,6-substituted pyrimidines, which are crucial for developing compounds like the GABA B enhancer 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine (Verron et al., 2007).
- Such compounds have been synthesized to explore their anticonvulsant activities, indicating their potential application in treating epilepsy and related disorders. Compounds derived from this process have shown broad spectra of activity across various preclinical seizure models, demonstrating their potential as novel antiepileptic agents (Kamiński et al., 2015).
Pharmacological Applications
- The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, starting from enaminones like 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one, has been reported. These derivatives have been synthesized using a simple and efficient method, indicating the versatility and potential application of this compound in creating pharmacologically active compounds (Bhat et al., 2018).
- Another study focused on the interaction between herbicides, where N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were transformed in soil to an unexpected residue. This highlights the chemical reactivity and potential environmental implications of compounds related to this compound, providing insights into its behavior under various conditions (Bartha, 1969).
Molecular Mechanisms and Pathways
- Research into the phosphatidylinositol 3-kinase (PI3K) pathway, crucial in cancer development, has involved compounds with structures similar to this compound. These studies aim to understand the absorption, disposition, and efficacy of such inhibitors in cancer models, providing a foundation for potential therapeutic applications (Salphati et al., 2012).
properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJKVJHAURMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)



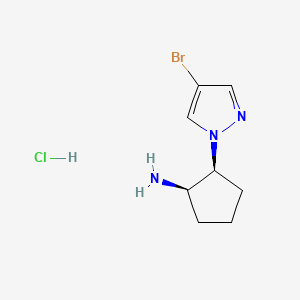
![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)

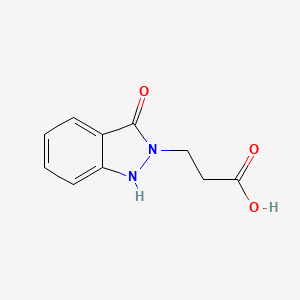
![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)
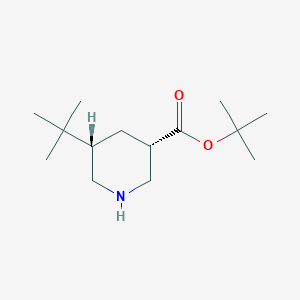

![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)
